molecular formula C9H11ClO2S B1281944 2,4,5-Trimethylbenzenesulfonyl chloride CAS No. 92890-80-7

2,4,5-Trimethylbenzenesulfonyl chloride

Cat. No. B1281944
CAS RN: 92890-80-7
M. Wt: 218.7 g/mol
InChI Key: ZFMHIKFWALHYFF-UHFFFAOYSA-N
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Description

The compound 2,4,5-Trimethylbenzenesulfonyl chloride is a chemical species that can be derived from 2,4,5-trimethylbenzenesulfonic acid. While the provided papers do not directly discuss 2,4,5-Trimethylbenzenesulfonyl chloride, they do provide insights into related compounds and their properties, which can be used to infer some aspects of the target compound's chemistry.

Synthesis Analysis

The synthesis of related compounds often involves halogenation reactions, as seen in the synthesis of various substituted benzene derivatives. For example, the reaction of tribromo- or tetrabromobenzene with trimethylstannyl sodium yields polystannylated benzene derivatives, which can be further converted to chloromercurio benzenes using mercuric chloride . This suggests that halogenation and subsequent reactions with metal halides could be a potential route for synthesizing 2,4,5-Trimethylbenzenesulfonyl chloride.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,4,5-trimethylbenzenesulfonic acid dihydrate, has been determined using X-ray diffraction analysis. This compound crystallizes in a monoclinic system and forms a 2D hydrogen bond network in the crystal structure . Similarly, the structure of sterically congested derivatives like (4R)-(-)-1-(2,4,6-Trimethylbenzenesulfonyl)-3-n-butyryl-4-tert-butyl-2-imidazolidinone has been elucidated, revealing a triclinic system and the presence of intermolecular π-π and CH-π interactions . These findings provide a basis for understanding the potential molecular structure of 2,4,5-Trimethylbenzenesulfonyl chloride.

Chemical Reactions Analysis

The reactivity of sulfonyl chlorides is typically characterized by their ability to form sulfonamides and sulfonate esters. For instance, methyl 2-(p-toluenesulfonamido)benzoate is prepared by the condensation of methyl 2-aminobenzoate and 4-methylbenzenesulfonyl chloride . This indicates that 2,4,5-Trimethylbenzenesulfonyl chloride could similarly react with amines and alcohols to form corresponding sulfonamides and esters.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be quite diverse. For example, 2,4,5-trimethylbenzenesulfonic acid dihydrate shows proton conductivity and its aggregation state is affected by environmental humidity . The crystal structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride reveals that these molecules are cross-linked into a framework by hydrogen bonds . These insights suggest that 2,4,5-Trimethylbenzenesulfonyl chloride may also exhibit unique physical properties and reactivity based on its molecular structure and environmental conditions.

Scientific Research Applications

  • “2,4,5-Trimethylbenzenesulfonyl chloride” is a chemical compound with the molecular formula C9H11ClO2S and a molecular weight of 218.7 .
  • It’s available for purchase from various biochemical supply companies, indicating that it’s used in laboratory research .
  • One potential area of application for sulfonamide derivatives like “2,4,5-Trimethylbenzenesulfonyl chloride” could be in the field of proteomics research .
  • Another potential application could be in the synthesis of sulfonimidates, which are sulfur(VI) species bearing a tetrahedral sulfur centre . Sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

Safety And Hazards

While specific safety data for 2,4,5-Trimethylbenzenesulfonyl chloride was not found, sulfonyl chlorides are generally considered to be hazardous. They can cause severe skin burns and eye damage, and may be harmful if swallowed . They should be handled with appropriate personal protective equipment and any spills should be absorbed to prevent material damage .

properties

IUPAC Name

2,4,5-trimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-6-4-8(3)9(5-7(6)2)13(10,11)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMHIKFWALHYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20536275
Record name 2,4,5-Trimethylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trimethylbenzenesulfonyl chloride

CAS RN

92890-80-7
Record name 2,4,5-Trimethylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Brand, LAT Cleghorn, SP McElroy… - Journal of medicinal …, 2012 - ACS Publications
N-Myristoyltransferase (NMT) represents a promising drug target for human African trypanosomiasis (HAT), which is caused by the parasitic protozoa Trypanosoma brucei. We report …
Number of citations: 116 pubs.acs.org
DE Jensen, DJ Reed - Biochemistry, 1978 - ACS Publications
David E. Jensen*· 1 and Donald J. Reed abstract: A poly [dA-dT] system is being developed for a study of the in vitro reaction of alkylating agents with the oxygen and nitrogen sites on …
Number of citations: 90 pubs.acs.org

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